molecular formula C25H24ClN3O4 B302275 2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide

2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide

Cat. No. B302275
M. Wt: 465.9 g/mol
InChI Key: QVXXIKIAIRBTQS-VYYCAZPPSA-N
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Description

2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to the suppression of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide in lab experiments include its unique properties, which make it a valuable tool for studying various biological processes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide. These include further investigations into its mechanism of action, the development of new drugs based on its structure, and the exploration of its potential applications in other fields of research, such as materials science and nanotechnology.
In conclusion, 2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is a compound with unique properties that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of research.

Synthesis Methods

The synthesis of 2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide involves the reaction of 2-methoxy-4-(2-nitrophenyl)phenol with 3,4-dimethylaniline in the presence of potassium carbonate. The resulting compound is then reacted with 3-chlorobenzoyl hydrazine in the presence of acetic acid to yield the final product.

Scientific Research Applications

2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been used in medicinal chemistry research to develop new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been used in pharmacology research to study the mechanism of action of various drugs and their effects on the body.

properties

Product Name

2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide

Molecular Formula

C25H24ClN3O4

Molecular Weight

465.9 g/mol

IUPAC Name

3-chloro-N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C25H24ClN3O4/c1-16-7-9-21(11-17(16)2)28-24(30)15-33-22-10-8-18(12-23(22)32-3)14-27-29-25(31)19-5-4-6-20(26)13-19/h4-14H,15H2,1-3H3,(H,28,30)(H,29,31)/b27-14-

InChI Key

QVXXIKIAIRBTQS-VYYCAZPPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N\NC(=O)C3=CC(=CC=C3)Cl)OC)C

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Cl)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Cl)OC)C

Origin of Product

United States

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